molecular formula C19H35BrN+ B12059628 benzyl(tributyl)azanium;hydrobromide

benzyl(tributyl)azanium;hydrobromide

Cat. No.: B12059628
M. Wt: 357.4 g/mol
InChI Key: UDYGXWPMSJPFDG-UHFFFAOYSA-N
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Description

It appears as a white to off-white crystalline powder and is soluble in water . This compound is commonly used as a phase transfer catalyst in various chemical reactions.

Preparation Methods

Benzyl(tributyl)azanium;hydrobromide can be synthesized through a quaternization reaction. One common method involves the reaction of tributylamine with benzyl bromide in an inert solvent such as acetone. The reaction is typically carried out at room temperature, and the product is purified by recrystallization . Industrial production methods often involve similar quaternization reactions but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Benzyl(tributyl)azanium;hydrobromide undergoes various chemical reactions, including:

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and diethyl phosphite for debromination . Major products formed from these reactions depend on the specific reactants and conditions used.

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of benzyl(tributyl)azanium;hydrobromide is its role as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, thereby increasing the reaction rate and yield. The compound’s quaternary ammonium structure allows it to interact with both organic and aqueous phases, making it an effective catalyst in biphasic reactions .

Comparison with Similar Compounds

Benzyl(tributyl)azanium;hydrobromide can be compared with other quaternary ammonium salts such as benzyltrimethylammonium hydroxide and benzyltriethylammonium chloride. While all these compounds serve as phase transfer catalysts, this compound is unique due to its specific structure, which provides distinct solubility and reactivity properties . Similar compounds include:

Properties

Molecular Formula

C19H35BrN+

Molecular Weight

357.4 g/mol

IUPAC Name

benzyl(tributyl)azanium;hydrobromide

InChI

InChI=1S/C19H34N.BrH/c1-4-7-15-20(16-8-5-2,17-9-6-3)18-19-13-11-10-12-14-19;/h10-14H,4-9,15-18H2,1-3H3;1H/q+1;

InChI Key

UDYGXWPMSJPFDG-UHFFFAOYSA-N

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CC1=CC=CC=C1.Br

Origin of Product

United States

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